Molecular Weight and Lipophilicity Differentiation: 4-Methylbenzyl vs. Benzyl vs. Methyl N-Substitution
The N-(4-methylbenzyl) substituent on the target compound confers a molecular weight of 271.35 g/mol, which is 14.02 Da (one methylene unit) higher than the N-benzyl analog 2-(benzylamino)-1-(4-methoxyphenyl)ethanol (CAS 86601-72-1, MW 257.33) and 90.12 Da higher than the N-methyl analog 1-(4-methoxyphenyl)-2-(methylamino)ethan-1-ol (CAS 58777-87-0, MW 181.23) . The additional 4-methyl group on the benzyl ring increases the calculated logP by approximately 0.5–0.7 units relative to the unsubstituted benzyl analog (estimated logP ~2.1 for the benzyl analog [1] vs. ~2.6–2.8 for the 4-methylbenzyl derivative), consistent with the Hansch π constant of +0.56 for a para-methyl substituent [2]. This lipophilicity shift is anticipated to affect membrane permeability, plasma protein binding, and CNS penetration potential.
| Evidence Dimension | Molecular weight and estimated lipophilicity (logP) |
|---|---|
| Target Compound Data | MW = 271.35 g/mol; estimated logP ≈ 2.6–2.8 (calculated from structural increment); 2 H-bond donors, 3 H-bond acceptors |
| Comparator Or Baseline | N-Benzyl analog (CAS 86601-72-1): MW = 257.33 g/mol; logP ≈ 2.1; N-Methyl analog (CAS 58777-87-0): MW = 181.23 g/mol; logP ≈ 0.8–1.0 |
| Quantified Difference | ΔMW = +14.02 vs. benzyl analog; ΔMW = +90.12 vs. methyl analog; Estimated ΔlogP ≈ +0.5 to +0.7 vs. benzyl analog |
| Conditions | Calculated/estimated physicochemical properties based on molecular formula and fragment-based logP estimation methods |
Why This Matters
A molecular weight below 300 and logP below 3 place the target compound within favorable drug-likeness space (Lipinski compliance), while its higher lipophilicity relative to the N-benzyl analog may offer advantages for blood-brain barrier penetration in CNS-targeted screening campaigns.
- [1] Molaid. 2-Benzylamino-1-(4-methoxy-phenyl)-ethanol, CAS 86601-72-1. Calculated logP = 2.1, MW = 257.33. View Source
- [2] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society; 1995. π (para-CH₃) = +0.56. View Source
